molecular formula C9H9NO2 B15262331 5,7-Dimethyl-1,2-benzoxazol-3-ol

5,7-Dimethyl-1,2-benzoxazol-3-ol

Cat. No.: B15262331
M. Wt: 163.17 g/mol
InChI Key: AJECZUKIRXOUCC-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1,2-benzoxazol-3-ol is a heterocyclic compound belonging to the benzoxazole family. Benzoxazoles are bicyclic structures containing both benzene and oxazole rings. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

The synthesis of 5,7-Dimethyl-1,2-benzoxazol-3-ol typically involves the reaction of 2-aminophenol with substituted aryl aldehydes in the presence of a catalyst. For instance, a Cu₂O catalyst in dimethyl sulfoxide (DMSO) at room temperature for 2-5 hours can yield high amounts of substituted benzoxazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

5,7-Dimethyl-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

5,7-Dimethyl-1,2-benzoxazol-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from inhibiting bacterial enzymes or disrupting cell membranes. Its anticancer effects could be due to the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

5,7-dimethyl-1,2-benzoxazol-3-one

InChI

InChI=1S/C9H9NO2/c1-5-3-6(2)8-7(4-5)9(11)10-12-8/h3-4H,1-2H3,(H,10,11)

InChI Key

AJECZUKIRXOUCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)NO2)C

Origin of Product

United States

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